3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Lipophilicity Permeability Physicochemical property

SAR campaigns using generic imidazo[1,2-a]pyridines risk introducing uncontrolled variables in target engagement and metabolic stability. This precise 8-methyl, 4-nitrophenyl, and E-acrylic acid derivative offers a defined chemotype for covalent-inhibitor design. This scaffold is directly applicable to psychiatric and neurodegenerative target programs. • Purity: ≥97%, minimizing false positives in primary screens • CNS drug-like properties: TPSA 100 Ų, XLogP 3.6, conforming to the blood-brain barrier 'rule of four' • Supplied as a research reagent with assured quality and documentation

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B12999781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O4/c1-11-3-2-10-19-14(8-9-15(21)22)16(18-17(11)19)12-4-6-13(7-5-12)20(23)24/h2-10H,1H3,(H,21,22)/b9-8+
InChIKeyQJXASVLHQUKGRJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Core Scaffold


3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (CAS 727652-35-9) is a synthetic, heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core substituted at the 8‑position with a methyl group and at the 2‑position with a 4‑nitrophenyl moiety, plus a C‑3 acrylic acid side‑chain in the E‑configuration [1]. The imidazo[1,2-a]pyridine scaffold is a recognised “privileged structure” in medicinal chemistry; at least four imidazopyridine‑containing drugs (e.g. zolpidem, alpidem, saripidem, zolimidine) have reached the market, underlining the translational relevance of this chemotype . The combination of the electron‑withdrawing 4‑nitrophenyl group and the α,β‑unsaturated carboxylic acid creates a conjugated π‑system that is of interest for both covalent‑inhibitor design and photophysical applications [2].

Recognized privileged imidazo[1,2-a]pyridine scaffold for medicinal chemistry
Acrylic acid warhead supports covalent inhibitor design studies
Extended conjugated π-system suitable for photophysical research

Why In‑Class Swapping Introduces Risk


The 8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl core is not a freely fungible motif. Even minor positional isomerism (e.g. 6‑methyl vs. 8‑methyl) or substitution of the acrylic acid with an acetamide or carboxylate can markedly alter physicochemical properties, target engagement, and downstream performance [1]. For instance, the marketed drug zolpidem (an imidazo[1,2-a]pyridine‑3‑acetamide) differs from the target compound by a single functional group, yet the pharmacological profiles are fundamentally distinct [2]. Consequently, procurement decisions that treat “any imidazo[1,2-a]pyridine” as interchangeable risk introducing uncontrolled variables into biological assays, SAR campaigns, or scale‑up processes. The quantitative dimensions detailed in Section 3 provide the minimum comparator‑anchored evidence required to de‑risk selection of this specific compound over its closest commercial analogues.

! Positional isomerism (e.g., 6-methyl vs. 8-methyl) may alter target engagement and biological readouts.
! Functional group substitution (e.g., acetamide vs. acrylic acid) can shift physicochemical and pharmacological profiles.
! The des-methyl analogue exhibits lower computed lipophilicity, which may reduce membrane permeability in comparative studies.

Quantitative Differentiation vs. Closest Comparators


Computed Lipophilicity Differentiation from Analogues

The XLogP3‑AA value of 3‑[8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid is 3.6, as computed by PubChem [1]. In contrast, the des‑methyl analogue 3‑[2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid (CAS 820245‑79‑2) has a predicted XLogP3 of 2.9 [2]. The 0.7 log-unit increase driven by the 8‑methyl substituent corresponds to an approximately five‑fold higher theoretical partition coefficient, which can translate into superior passive membrane permeability and potentially higher oral absorption under analogous conditions.

Lipophilicity Δ
Class-level inference
ΔXLogP = +0.7 vs. des‑methyl
Supports membrane permeability context
Computed logP; experimental permeability validation required
Lipophilicity Permeability Physicochemical property

Topological Polar Surface Area and CNS Permeability Potential

The computed TPSA of 3‑[8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid is 100 Ų [1]. This value lies below the widely accepted empirical threshold of 140 Ų for blood‑brain barrier penetration and equals the TPSA of zolpidem (100 Ų), a marketed CNS drug that shares the imidazo[1,2-a]pyridine core [2]. By comparison, 3‑[2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl]acrylic acid has an identical TPSA (100 Ų) but a lower logP, reducing its passive diffusion potential relative to the 8‑methyl compound.

CNS Permeability
Class-level inference
TPSA 100 Ų vs. zolpidem 100 Ų
Differentiation via higher logP (3.6)
Supports CNS drug-like permeability context
TPSA threshold ≤140 Ų empirical; logP advantage may aid passive diffusion
CNS drug discovery Blood-brain barrier Physicochemical property

Commercial Purity and Batch Consistency Comparison

Two primary vendors list the compound at distinct purity specifications. Chemenu supplies 3‑(8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridin‑3‑yl)acrylic acid at 97 % purity (catalogue CM286901) , while AKSci lists the compound at ≥95 % purity (catalogue 2457CP) . The 2‑percentage‑point differential, although seemingly modest, can be significant in quantitative biology: at 95 % purity, a single impurity present at 5 % could mask or mimic activity, particularly in high‑sensitivity biochemical or cellular assays where readouts are concentration‑dependent.

Purity Selection
Cross-study comparable
97% (Chemenu) vs. 95% (AKSci)
Higher purity may reduce false-positive risk
Analytical method not uniformly disclosed; batch-to-batch verification advised
Chemical purity Reproducibility Procurement

Acrylic Acid Moiety for Covalent Probe Design

The α,β‑unsaturated carboxylic acid at position 3 is a soft electrophile capable of forming reversible covalent bonds with cysteine thiols under physiological conditions [1]. In contrast, the 8‑methyl‑2‑(4‑nitrophenyl)imidazo[1,2-a]pyridine‑3‑carbaldehyde (CAS not listed) lacks this electrophilic warhead and is used primarily as a synthetic intermediate rather than a probe . While no direct kinetic comparison is publicly available for the target compound, analogous imidazo[1,2-a]pyridine‑3‑acrylates have been reported as protein‑geranylgeranylation inhibitors, demonstrating that the acrylic acid is the pharmacophoric element responsible for target covalent engagement .

Covalent Warhead
Class-level inference
Acrylic acid present vs. carbaldehyde absent
Enables direct use in covalent inhibitor screening
No kinetic data for target compound; structural inference only
Covalent inhibitors Target engagement Chemical biology

Recommended Procurement-Relevant Use Cases


Covalent Fragment-Based Drug Discovery Screening

The acrylic acid warhead makes the compound directly suitable for covalent‑fragment screening libraries. Because the imidazo[1,2-a]pyridine scaffold is already represented in four marketed drugs , hit‑to‑lead progression from this chemotype carries reduced regulatory risk and established synthetic tractability. The 97 %‑purity grade from Chemenu is recommended for primary screening to minimise false positives .

Neuroscience Lead Generation with CNS Permeability

With a TPSA of 100 Ų and XLogP of 3.6, the compound falls within the oral CNS drug space defined by the “rule of four” for blood‑brain barrier penetration [1]. Teams working on psychiatric or neurodegenerative targets can use the 8‑methyl derivative as a core scaffold with confidence that permeability is unlikely to be rate‑limiting, unlike the more polar des‑methyl analogue (XLogP 2.9).

SAR Expansion at the 8-Position of Imidazo[1,2-a]pyridines

The 8‑methyl substituent is a key diversification point. Researchers exploring SAR at this position can acquire the 8‑methyl compound alongside its 6‑methyl and 7‑methyl isomers (commercially available as PI‑24719 and PI‑24718, respectively [2]) to systematically probe the effect of methyl position on target binding, metabolic stability, and selectivity.

Synthesis of Fluorescent Probes and Two-Photon Dyes

Imidazo[1,2-a]pyridine‑3‑acrylic acid derivatives have been reported as bright fluorescent dyes capable of two‑photon absorption [3]. The extended conjugation provided by the 4‑nitrophenyl and acrylic acid groups in the target compound suggests utility as a starting material for developing environment‑sensitive fluorophores or acidochromic probes. The availability of the compound at 95–97 % purity supports direct use in photophysical characterisation without additional purification.

Application
Selection Property
Validation Focus
Covalent fragment-based screening
Electrophilic warhead
Covalent target engagement assay
Neuroscience lead generation
CNS physicochemical profile
BBB permeability assessment
SAR at 8‑position
Scaffold diversification
Methyl‑position SAR
Fluorescent probe synthesis
Conjugated π‑system
Photophysical characterization
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